molecular formula C11H13NO3 B178577 4-Ethoxy-2,6-diacetylpyridine CAS No. 195967-09-0

4-Ethoxy-2,6-diacetylpyridine

Cat. No. B178577
M. Wt: 207.23 g/mol
InChI Key: QKNLMVOIEUSWEW-UHFFFAOYSA-N
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Description

“2,6-Diacetylpyridine” is an organic compound with the formula C5H3N(C(O)CH3)2. It is a white solid that is soluble in organic solvents. It is a disubstituted pyridine and is a precursor to ligands in coordination chemistry .


Synthesis Analysis

The synthesis of 2,6-diacetylpyridine begins with oxidation of the methyl groups in 2,6-lutidine to form dipicolinic acid. This process has been well established with potassium permanganate and selenium dioxide .


Molecular Structure Analysis

The molecular formula of 2,6-Diacetylpyridine is C9H9NO2 . For a more detailed structure analysis, you may want to refer to a chemistry database or resource.


Chemical Reactions Analysis

Diacetylpyridine is a popular starting material for ligands in coordination chemistry, often via template reactions .


Physical And Chemical Properties Analysis

2,6-Diacetylpyridine is a white solid that is soluble in organic solvents . For more detailed physical and chemical properties, you may want to refer to a chemistry database or resource .

Scientific Research Applications

Organometallic Compounds and Catalysis

4-Ethoxy-2,6-diacetylpyridine derivatives have been used in the synthesis of organometallic compounds. For instance, a palladium(II) compound derived from 2,6-diacetylpyridine mono(thiosemicarbazone) was synthesized, showing potential in catalytic applications and organometallic chemistry (Matesanz, Hernández, & Souza, 2014).

Schiff Base Ligand Synthesis

The compound has been used as a precursor for Schiff Base ligand synthesis. Research shows its use in the synthesis of 4-(allyloxy)-6-acetyl-2-carbethoxypyridine and 4-(allyloxy)-2,6-diacetylpyridine, highlighting its versatility in organic synthesis (Xu Nan-ping, 2006).

Synthetic Protocol Improvement

Efforts have been made to improve the synthetic protocols involving 2,6-diacetylpyridine derivatives, indicating their importance in organic chemistry and industrial applications (Asma et al., 2008).

Molecular Structure and Vibrational Analysis

Studies on the molecular structure and vibrational characteristics of 2-ethoxy-4-(pyridine-2yliminomethyl)-phenol, a related compound, have been conducted, contributing to the understanding of its physical and chemical properties (Hajam et al., 2021).

Extraction and Recovery of Metal Ions

Derivatives of 4-Ethoxy-2,6-diacetylpyridine have been employed in the extraction and recovery of noble metal ions from aqueous solutions, demonstrating its potential in environmental and analytical chemistry (Bożejewicz et al., 2021).

Ethylene Polymerization

The compound has been used in the formation of iron complexes for the oligomerization and polymerization of ethene and propene, indicating its role in polymer chemistry (Kaul et al., 2007).

Analytical Reagent for Copper(II) Determination

2,6-diacetylpyridine derivatives have been synthesized as analytical reagents for spectrophotometric determination of copper(II), showcasing its application in analytical methodologies (Reddy et al., 2008).

Learning and Memory Facilitation in Mice

Some derivatives have been studied for their effects on learning and memory facilitation in mice, indicating potential pharmaceutical applications (Zhang Hong-ying, 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(6-acetyl-4-ethoxypyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-4-15-9-5-10(7(2)13)12-11(6-9)8(3)14/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNLMVOIEUSWEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=C1)C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,6-diacetylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RA Fallahpour, M Neuburger, M Zehnder - Polyhedron, 1999 - Elsevier
The key intermediates for the Kröhnke methodology for the synthesis of oligopyridines, 4-functionalised-2,6-diacetylpyridines (4-substituent=Cl, OEt or benzyloxy) have been …
Number of citations: 47 www.sciencedirect.com
M Heller, US Schubert - European Journal of Organic Chemistry, 2003 - Wiley Online Library
2,2′:6′,2′′‐Terpyridine compounds are important chelating ligands in a multitude of applications in the fields of supramolecular and macromolecular chemistry as well as …
RA Fallahpour - Synthesis, 2003 - thieme-connect.com
The terdentate ligand 2, 2′: 6′, 2′′-terpyridine (tpy) has increasingly become one of the most popular ligands in coordination chemistry. A variety of substituents are utilised to tailor …
Number of citations: 82 www.thieme-connect.com
RA Fallahpour - 2003 - researchgate.net
2,2‘:6‘,2‘‘-Tepyridines and its Metallodendrimers Page 1 2,2':6',2''-Terpyridines and their Metal Complexes Reza-Ali Fallahpour Published: 2 October 2003 Page 2 1 1. Introduction 2. …
Number of citations: 2 www.researchgate.net
US Schubert, H Hofmeier, GR Newkome - 2006 - books.google.com
The first book to didactically illustrate this particular, prominent class of supramolecular building-blocks covers topics ranging from terpyridine syntheses, via their chemistry and …
Number of citations: 555 books.google.com

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